2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoic acid
Description
Properties
CAS No. |
4443-29-2 |
|---|---|
Molecular Formula |
C11H7NO5 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H7NO5/c13-5-8(11(16)17)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-5,8H,(H,16,17) |
InChI Key |
KJWAGVXZSPFBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C=O)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H13NO4
- CAS Number : 3588-64-5
- Molecular Weight : 299.29 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antioxidant properties, cytotoxic effects, and potential applications in pharmacology.
Antioxidant Activity
Research indicates that compounds similar to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid exhibit significant antioxidant activity. For instance, studies have shown that derivatives containing the isoindole structure possess the ability to scavenge free radicals effectively.
The IC50 values indicate the concentration required to inhibit 50% of the free radicals in assays like DPPH and FRAP.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, compounds derived from isoindole structures have been evaluated for their safety profiles.
These results suggest that the compound may be non-toxic at certain concentrations, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
- Antioxidant Studies : A study conducted on analogs of isoindole compounds demonstrated their potential as antioxidant agents through various assays, showing promising results comparable to standard antioxidants like ascorbic acid and BHT .
- Molecular Docking Studies : In silico studies have provided insights into the binding affinity of these compounds with biological targets, supporting their role as potential therapeutic agents .
- Potential Applications : The structural characteristics of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid suggest applications in treating oxidative stress-related diseases due to its antioxidant properties .
Comparison with Similar Compounds
Key Trends:
- Substituent effects : Aromatic groups (e.g., phenyl, thienyl) increase lipophilicity (logP 2.1–2.6), while polar substituents (e.g., oxo, carboxylic acid) enhance solubility .
- Steric hindrance : Bulky groups (e.g., tetraiodo in ) reduce conformational flexibility but improve target binding specificity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, derivatives like 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide are synthesized by reacting phthalic acid with sulfonamides in dimethylformamide (DMF) under reflux or microwave irradiation . Key steps include:
- Esterification : Introducing reactive groups (e.g., sulfonyl chloride) via halogenation using agents like PCl₅ .
- Condensation : Coupling isoindole-1,3-dione moieties with carboxylic acid derivatives via nucleophilic acyl substitution .
- Purification : Crystallization or column chromatography to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Identifies proton environments, such as aromatic protons in the isoindole ring (δ 7.6–8.2 ppm) and α-protons adjacent to carbonyl groups (δ 4.0–5.0 ppm) .
- LCMS (ESI) : Confirms molecular weight via m/z peaks (e.g., [M+H]+ at 316.31 for C16H16N2O5 derivatives) .
- FT-IR : Detects carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Predict electrophilic sites by analyzing electron density maps. For example, the α-carbon of the 3-oxopropanoic acid group is highly electrophilic due to conjugation with adjacent carbonyls .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to optimize transition states and compare activation energies for different synthetic routes .
Q. What strategies are recommended for resolving contradictions in reaction yield data between conventional and microwave-assisted synthesis methods?
- Methodological Answer :
- Parameter Analysis : Compare temperature, solvent polarity, and irradiation power. For instance, microwave synthesis reduces side reactions by enabling rapid, uniform heating .
- Kinetic Studies : Use time-resolved in-situ NMR or HPLC to track intermediate formation and identify yield-limiting steps .
- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .
Q. What experimental approaches are used to investigate the tautomeric behavior of this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent NMR : Monitor proton shifts in D₂O at pH 2–12 to detect keto-enol tautomerism. The enol form dominates at alkaline pH due to deprotonation of the carboxylic acid group .
- UV-Vis Spectroscopy : Track absorbance changes (e.g., λmax shifts from 280 nm to 320 nm) corresponding to tautomeric equilibria .
- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers (e.g., keto form stabilized by intramolecular hydrogen bonding) .
Q. How can researchers design assays to evaluate the biological activity of this compound in modulating specific pathways?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like nicotinamide phosphoribosyltransferase (NAMPT) using fluorescence-based NAD+ quantification .
- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) derivatives to track intracellular accumulation via scintillation counting .
- SPR/Biacore : Quantify binding kinetics (ka/kd) to receptors using surface plasmon resonance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
